- Mixed er-NHC/phosphine Pd(II) complexes and their catalytic activity in the Buchwald-Hartwig reaction under solvent-free conditionsDalton Transactions, 2019, 48(10), 3447-3452,
Cas no 90-30-2 (N-Phenyl-1-napthyl Amine)

N-Phenyl-1-napthyl Amine 化学的及び物理的性質
名前と識別子
-
- N-Phenylnaphthalen-1-amine
- 1-anilinonaphthalene
- bis-(4,4')-n-phenyl-1-naphthylamine
- tim tec-bb sbb000591
- n-1-naphthylaniline
- naphthalen-1-yl-phenyl-amine
- phenyl alpha naphthylamine
- n-(1-naphthyl)aniline
- antioxidant a
- n-phenyl-1-naphthylamine, pa
- N-Phenyl-1-naphthylamine
- Naugard? PANA
- N-Phenyl-1-napthyl Amine
- Neozone“A”
- N-Phenyl-α-naphthylaMine
- Antioxidant PAN
- PANA
- 1-Naphthalenamine, N-phenyl-
- Neozone A
- Phenylnaphthylamine
- Nonox A
- Aceto PAN
- Vulkanox PAN
- Phenyl-1-naphthylamine
- N-Phenyl-alpha-naphthylamine
- 1-Naphthylamine, N-phenyl-
- Additin 30
- Amoco 32
- Antigene PAN
- 1-naphthylphenylamine
- alpha-Naphthylphenylamine
- N-Fenyl-1-aminonaftalen
- N-Phenyl-1-naphthalenamine
- C.I. 44050
- N-Phenyl-1-aminonaphthalene
- N-Pheny
- 1-Naphthylamine, N-phenyl- (7CI, 8CI)
- N-Phenyl-1-naphthalenamine (ACI)
- 1-(N-Phenylamino)naphthalene
- 1-(Phenylamino)naphthalene
- Antigene PA
- Antioxidant PNA
- Irganox L 05
- N-(1-Naphthyl)-N-phenylamine
- N-(Naphthalen-1-yl)aniline
- N-Phenyl-N′-naphthylamine
- Naugard PANA
- Nocrac PA
- Nonox AN
- NSC 2622
- T 531
- T 531 (antioxidant)
- α-Naphthylphenylamine
-
- MDL: MFCD00003878
- インチ: 1S/C16H13N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H
- InChIKey: XQVWYOYUZDUNRW-UHFFFAOYSA-N
- ほほえんだ: C1C=CC(NC2C3C(=CC=CC=3)C=CC=2)=CC=1
- BRN: 2211174
計算された属性
- せいみつぶんしりょう: 219.104799g/mol
- ひょうめんでんか: 0
- XLogP3: 4.4
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 2
- どういたいしつりょう: 219.104799g/mol
- 単一同位体質量: 219.104799g/mol
- 水素結合トポロジー分子極性表面積: 12Ų
- 重原子数: 17
- 複雑さ: 232
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- におい: Amine-like
- Temperature: When heated to decomposition it emits toxic fumes of /nitrogen oxides/.
- Dissociation Constants: pKa = 4.93 @ 25 °C
- 色と性状: 純生成物は白色から淡黄色の菱形またはシート状結晶であり、日光と空気に曝すと徐々に紫色に変化する。
- 密度みつど: 1,1 g/cm3
- ゆうかいてん: 59.0 to 63.0 deg-C
- ふってん: 200°C/10mmHg(lit.)
- フラッシュポイント: >200°C
- 屈折率: 1.7020 (estimate)
- ようかいど: 0.003g/l
- すいようせい: 不溶性
- あんていせい: Stable. Incompatible with strong oxidizing agents, strong acids.
- PSA: 12.03000
- LogP: 4.65640
- かんど: 光に敏感
- ようかいせい: アセトン、酢酸エチル、ベンゼン、四塩化炭素、エタノールに溶解し、ガソリンに溶解し、水に微溶解する。
N-Phenyl-1-napthyl Amine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:3077
- WGKドイツ:2
- 危険カテゴリコード: R22;R36/37/38;R50/53
- セキュリティの説明: S26-S36-S61-S37/39-S29
- RTECS番号:QM4500000
-
危険物標識:
- TSCA:Yes
- セキュリティ用語:9
- 危険レベル:9
- 包装グループ:III
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R22; R36/37/38; R50/53
- 包装等級:III
N-Phenyl-1-napthyl Amine 税関データ
- 税関コード:3812301000
- 税関データ:
中国税関コード:
3812301000
N-Phenyl-1-napthyl Amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | PV559-5g |
N-Phenyl-1-napthyl Amine |
90-30-2 | 97% | 5g |
¥45.0 | 2022-06-10 | |
Enamine | EN300-365758-100.0g |
N-phenylnaphthalen-1-amine |
90-30-2 | 100g |
$80.0 | 2023-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0197-25g |
N-Phenyl-1-napthyl Amine |
90-30-2 | 98.0%(GC) | 25g |
¥160.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | PV559-100g |
N-Phenyl-1-napthyl Amine |
90-30-2 | 97% | 100g |
¥154.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | PV559-25g |
N-Phenyl-1-napthyl Amine |
90-30-2 | 97% | 25g |
¥65.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N14900-100g |
N-Phenylnaphthalen-1-amine |
90-30-2 | 100g |
¥126.0 | 2021-09-08 | ||
City Chemical | P3836-100GM |
N-Phenyl-1-naphthylamine |
90-30-2 | 99% | 100gm |
$30.12 | 2023-09-19 | |
City Chemical | P3837-25KG |
N-Phenyl-1-naphthylamine P3837 |
90-30-2 | MP60-62deg | 25kg |
$1061.11 | 2023-09-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N816201-500g |
N-Phenyl-1-naphthylamine |
90-30-2 | 98% | 500g |
¥444.00 | 2022-01-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N14900-500g |
N-Phenylnaphthalen-1-amine |
90-30-2 | 500g |
¥446.0 | 2021-09-08 |
N-Phenyl-1-napthyl Amine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Solvents: Water ; rt
- Diels-Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium saltsBeilstein Journal of Organic Chemistry, 2018, 14, 354-363,
ごうせいかいろ 3
1.2 Solvents: Water ; rt
- NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chloridesDalton Transactions, 2018, 47(26), 8690-8696,
ごうせいかいろ 4
- Nickel-catalyzed Amination of Aryl Thioethers: A Combined Synthetic and Mechanistic StudyACS Catalysis, 2020, 10(8), 4630-4639,
ごうせいかいろ 5
ごうせいかいろ 6
1.2 Solvents: Water
- Nickel-Catalyzed Amination of Aryl Nitriles for Accessing Diarylamines through C-CN Bond ActivationAdvanced Synthesis & Catalysis, 2021, 363(20), 4708-4713,
ごうせいかいろ 7
ごうせいかいろ 8
- Solvent-Free Buchwald-Hartwig (Hetero)arylation of Anilines, Diarylamines, and Dialkylamines Mediated by Expanded-Ring N-Heterocyclic Carbene Palladium ComplexesEuropean Journal of Organic Chemistry, 2016, 2016(10), 1908-1914,
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 2 h, cooled
- Stable nickel(0) phosphites as catalysts for C-N cross-coupling reactionsAdvanced Synthesis & Catalysis, 2014, 356(9), 1967-1973,
ごうせいかいろ 15
1.2 Reagents: Water ; rt
- 2,6-Bis(diphenylphosphino)pyridine: a simple ligand showing high performance in palladium-catalyzed C-N coupling reactionsTetrahedron Letters, 2014, 55(30), 4098-4101,
ごうせいかいろ 16
- Recyclable Catalysts for Palladium-Catalyzed Aminations of Aryl HalidesChemistry - A European Journal, 2011, 17(35), 9599-9604,
ごうせいかいろ 17
- Well-Designed N-Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C-N Coupling of Nitroarenes with AminesACS Catalysis, 2019, 9(9), 8110-8115,
ごうせいかいろ 18
N-Phenyl-1-napthyl Amine Raw materials
- Phenylboronic acid
- Sodium naphthalene-1-sulfonate
- Thioanisol
- Benzenamine, monosodium salt
- azidobenzene
- 1-Bromonaphthalene
- Sulfamic acid, N,N-dimethyl-, 1-naphthalenyl ester
- 1-Cyanonaphthalene
N-Phenyl-1-napthyl Amine Preparation Products
N-Phenyl-1-napthyl Amine サプライヤー
N-Phenyl-1-napthyl Amine 関連文献
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Shanda Du,Xiujuan Wang,Runguo Wang,Ling Lu,Yanlong Luo,Guohua You,Sizhu Wu Phys. Chem. Chem. Phys. 2022 24 13399
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So-Yoen Kim,Jong-Dae Lee,Yang-Jin Cho,Mi Rang Son,Ho-Jin Son,Dae Won Cho,Sang Ook Kang Phys. Chem. Chem. Phys. 2018 20 17458
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Tao Wang,Ming Shi,Daqi Fang,Junpeng He,Meng Zhang,Siwei Zhang,Guodan Wei,Hong Meng J. Mater. Chem. C 2021 9 3247
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Daobin Yang,Youqin Zhu,Yan Jiao,Lin Yang,Qianqian Yang,Qian Luo,Xuemei Pu,Yan Huang,Suling Zhao,Zhiyun Lu RSC Adv. 2015 5 20724
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Cheng-Lung Wu,Che-Hong Chang,Yung-Ting Chang,Chin-Ti Chen,Chao-Tsen Chen,Chi-Jung Su J. Mater. Chem. C 2014 2 7188
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6. Photoionization of triarylmethyl leuconitrilesA. H. Sporer Trans. Faraday Soc. 1961 57 983
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Shang-hui Ye,Le Li,Meng Zhang,Zhou Zhou,Mei-han Quan,Li-Feng Guo,Ying Wang,Min Yang,Wen-yong Lai,Wei Huang J. Mater. Chem. C 2017 5 11937
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Xiang-Ling Li,Zi-Heng Wang,Qin Zhang,Dan Luo,Jing jing Xie Anal. Methods 2022 14 4867
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So-Yoen Kim,Jong-Dae Lee,Yang-Jin Cho,Mi Rang Son,Ho-Jin Son,Dae Won Cho,Sang Ook Kang Phys. Chem. Chem. Phys. 2018 20 17458
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Partha Laskar,Sukrut Somani,Margaret Mullin,Rothwelle J. Tate,Monika Warzecha,Deborah Bowering,Patricia Keating,Craig Irving,Hing Y. Leung,Christine Dufès Biomater. Sci. 2021 9 1431
N-Phenyl-1-napthyl Amineに関する追加情報
N-Phenyl-1-naphthyl amine: A Comprehensive Overview
N-Phenyl-1-naphthyl amine, also known by its CAS number CAS No. 90-30-2, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure combining a phenyl group and a naphthyl moiety, has garnered attention due to its electronic properties and potential uses in advanced materials. Recent studies have further elucidated its role in modern chemical research, particularly in the development of novel materials for electronic devices and pharmaceuticals.
The molecular structure of N-Phenyl-1-naphthyl amine consists of a naphthalene ring system substituted with an amino group (-NH2) at the 1-position, which is further connected to a phenyl group via an N atom. This arrangement imparts the compound with distinct electronic characteristics, making it suitable for applications in organic electronics. Researchers have explored its ability to act as a building block for constructing π-conjugated systems, which are crucial for materials exhibiting semiconducting properties.
Recent advancements in materials science have highlighted the potential of N-Phenyl-1-naphthyl amine as a precursor for synthesizing organic semiconductors. These materials are increasingly being used in thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs), where their electronic properties play a pivotal role in device performance. Studies published in leading journals such as Advanced Materials and Nature Electronics have demonstrated how the compound's structure can be tailored to enhance charge transport properties, thereby improving device efficiency.
In addition to its role in electronics, N-Phenyl-1-naphthyl amine has found applications in pharmaceutical chemistry. Its ability to form stable complexes with metal ions has made it a valuable ligand in coordination chemistry. Recent research has focused on its use as a chelating agent in drug delivery systems, where it can bind to metal ions such as copper or zinc, enhancing the bioavailability of therapeutic agents.
The synthesis of CAS No. 90-30-2 involves a multi-step process that typically begins with the preparation of 1-naphthylamine, followed by nucleophilic substitution with phenyl groups under controlled conditions. Optimization of reaction conditions has been a focus of recent studies, with researchers exploring greener synthesis methods that minimize environmental impact while maintaining high yields.
From an environmental standpoint, understanding the fate and transport of N-Phenyl-1-naphthyl amine in natural systems is crucial for assessing its ecological impact. Recent toxicological studies have evaluated its biodegradability and potential toxicity to aquatic organisms, providing insights into its safe handling and disposal.
In conclusion, N-Phenyl-1-naphthyl amine, or CAS No. 90-30-2, stands as a testament to the ingenuity of modern chemical research. Its diverse applications across electronics, pharmaceuticals, and materials science underscore its importance as a versatile compound. As research continues to uncover new facets of its properties and potential uses, this compound is poised to play an even greater role in shaping future technological advancements.
90-30-2 (N-Phenyl-1-napthyl Amine) 関連製品
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